molecular formula C7H8BrN3O2 B8074520 Ethyl 5-amino-6-bromopyrazine-2-carboxylate

Ethyl 5-amino-6-bromopyrazine-2-carboxylate

Cat. No.: B8074520
M. Wt: 246.06 g/mol
InChI Key: BUMFRCRCLKTOAX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-6-bromopyrazine-2-carboxylate: is a chemical compound characterized by the presence of an amino group, a bromine atom, and a carboxylate ester group on a pyrazine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-amino-6-bromopyrazine-2-carboxylic acid.

  • Esterification Reaction: The carboxylic acid group is converted to an ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

  • Purification: The resulting ester is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Continuous Flow Process: Some manufacturers may use a continuous flow process to increase production efficiency and reduce costs.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or the carboxylate group.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound, such as this compound with reduced bromine.

  • Substitution Products: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: Ethyl 5-amino-6-bromopyrazine-2-carboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes and pathways. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-amino-6-bromopyrazine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the bromine atom can participate in electrophilic substitution reactions. The carboxylate group can form hydrogen bonds and interact with various biomolecules.

Comparison with Similar Compounds

  • Methyl 5-amino-6-bromopyrazine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

  • Ethyl 3-amino-6-bromopyrazine-2-carboxylate: Similar structure but with the amino group in a different position on the pyrazine ring.

Properties

IUPAC Name

ethyl 5-amino-6-bromopyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-2-13-7(12)4-3-10-6(9)5(8)11-4/h3H,2H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMFRCRCLKTOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=N1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-aminopyrazine-2-carboxylate (880 mg, 5.26 mmol) in acetonitrile (20 mL) at RT was added NBS (984 mg, 5.53 mmol), the resultant solution was stirred at RT for 1 hour. The reaction mixture was diluted with EtOAc, washed with sat NaHCO3, brine and water, dried, filtered, and concentrated to afford the crude product, which was purified by ISCO 24 g silica gel column, 0 to 50% EtOAc in Heptane, 30 min). 1.01 g, 78% yield. LC-MS (m/z): 247.9 (MH+), 0.51 min.
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
984 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

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